1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one” is a chemical compound with the CAS Number: 866144-11-8 . It has a molecular weight of 268.38 and its molecular formula is C10H8N2OS3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) .Physical and Chemical Properties Analysis
This compound has a melting point of 187-188 degrees Celsius .Scientific Research Applications
Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole and its derivatives exhibit a broad spectrum of biological activities due to their diverse pharmacological potential. These compounds are crucial scaffolds in medicinal chemistry, demonstrating antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole with various heterocycles often leads to a synergistic effect, enhancing their pharmacological activity. This indicates the significance of thiadiazole derivatives as potential components in the development of new therapeutic agents (Lelyukh, 2019).
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been identified for their significant biological activities, including antimicrobial properties. These compounds, due to their structural configuration, exhibit potent action against various microbial strains, making them valuable in the search for new antimicrobial agents. Their activity is also influenced by the structure-activity relationship (SAR), which provides insights for the development of more effective and safer compounds (Alam, 2018).
Pharmacological Activities of Thiazolidine Derivatives
Thiazolidine motifs, including those related to 1,3,4-thiadiazole structures, are prevalent in medicinal chemistry due to their varied biological properties. These compounds demonstrate anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Thiazolidines' pharmacological diversity underscores their potential as scaffolds for developing new therapeutic agents. The versatility in biological responses makes these compounds highly sought after in drug discovery and development processes (Sahiba et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, suggesting a potential for diverse biological activities .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, given the presence of sulfanyl groups .
Biochemical Pathways
Other thiadiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The compound’s molecular weight (26838) suggests it may have suitable properties for oral bioavailability .
Result of Action
Compounds with similar structures have shown significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Cellular Effects
It is suggested that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This indicates that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Based on the known properties of 1,3,4-thiadiazole derivatives, it is possible that this compound exerts its effects at the molecular level by disrupting processes related to DNA replication . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJNAUVYSCCTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.